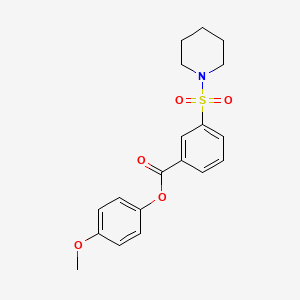

![molecular formula C20H21N7O B12472077 (R)-3-Methyl-4-[4-(1-methyl-5-pyrazolyl)-8-(5-pyrazolyl)-1,7-naphthyridin-2-yl]morpholine](/img/structure/B12472077.png)

(R)-3-Methyl-4-[4-(1-methyl-5-pyrazolyl)-8-(5-pyrazolyl)-1,7-naphthyridin-2-yl]morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Elimusertib, also known as BAY1895344, is a novel small-molecule inhibitor of the ataxia telangiectasia and Rad3-related protein (ATR). ATR is a serine/threonine-protein kinase involved in the DNA damage response and repair pathways. Elimusertib has shown promising antitumor activity in various preclinical and clinical studies, particularly in cancers with specific DNA damage repair deficiencies .

Vorbereitungsmethoden

The synthetic routes and reaction conditions for elimusertib are not extensively detailed in publicly available literature. it is known that elimusertib is an orally available compound, suggesting that its synthesis involves steps to ensure bioavailability and stability . Industrial production methods likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation .

Analyse Chemischer Reaktionen

Elimusertib primarily undergoes reactions typical of small-molecule inhibitors, including:

Oxidation: Elimusertib may undergo metabolic oxidation in the liver, mediated by cytochrome P450 enzymes.

Reduction: While reduction reactions are less common for elimusertib, they may occur under specific conditions.

Substitution: Elimusertib can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH environments.

Wissenschaftliche Forschungsanwendungen

Elimusertib has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study ATR inhibition and its effects on DNA damage response pathways.

Biology: Investigated for its role in cellular processes involving DNA repair and replication stress.

Medicine: Under clinical investigation for the treatment of various cancers, particularly those with DNA damage repair deficiencies such as uterine leiomyosarcoma and pediatric solid tumors

Wirkmechanismus

Elimusertib exerts its effects by selectively binding to and inhibiting the activity of ATR. This inhibition prevents ATR-mediated signaling, which is crucial for the activation of DNA damage checkpoints and repair pathways. By disrupting these processes, elimusertib induces apoptosis in tumor cells that overexpress ATR or have specific DNA damage repair deficiencies . The molecular targets and pathways involved include the ATR-Chk1 pathway, which is essential for cell cycle regulation and DNA repair .

Vergleich Mit ähnlichen Verbindungen

Elimusertib is part of a class of ATR inhibitors that includes other compounds such as ceralasertib (AZD6738) and berzosertib (M6620). Compared to these similar compounds, elimusertib has shown unique properties, including:

Selectivity: Elimusertib selectively inhibits ATR with high specificity, reducing off-target effects.

Clinical Efficacy: Elimusertib has shown promising results in clinical trials, particularly in cancers with specific DNA damage repair deficiencies

Similar compounds include:

Ceralasertib (AZD6738): Another ATR inhibitor with similar mechanisms of action and clinical applications.

Berzosertib (M6620): An ATR inhibitor that has shown efficacy in combination with other therapies in clinical trials.

Eigenschaften

Molekularformel |

C20H21N7O |

|---|---|

Molekulargewicht |

375.4 g/mol |

IUPAC-Name |

3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine |

InChI |

InChI=1S/C20H21N7O/c1-13-12-28-10-9-27(13)18-11-15(17-5-8-23-26(17)2)14-3-6-21-20(19(14)24-18)16-4-7-22-25-16/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,25) |

InChI-Schlüssel |

YBXRSCXGRPSTMW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

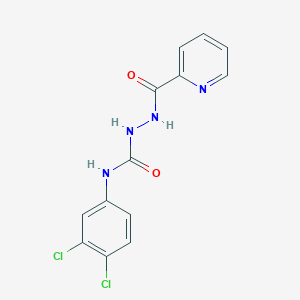

![4-[(2-Methylphenyl)carbamoyl]-1-(4-nitrobenzyl)pyridinium](/img/structure/B12472002.png)

![5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B12472010.png)

![[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12472029.png)

![(2E)-3-({4-[ethyl(phenyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B12472036.png)

![N-(2,3-dichlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12472045.png)

![4-fluoro-N-(2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B12472049.png)

![2-(4-Bromophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12472057.png)

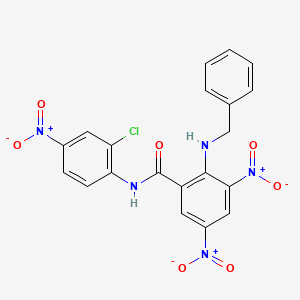

![N-benzyl-2-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}hydrazinecarbothioamide](/img/structure/B12472067.png)

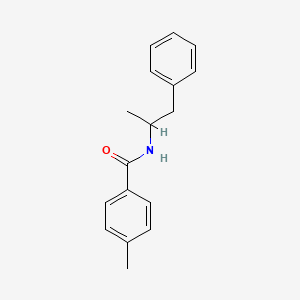

![1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12472075.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,4-dimethylphenyl)alaninamide](/img/structure/B12472083.png)